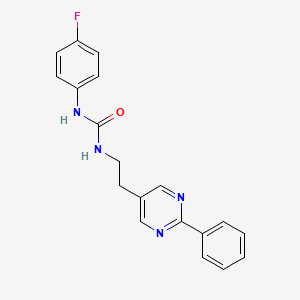![molecular formula C13H14FNO B2440377 [1-(2-氟苯基)-2,5-二甲基-1H-吡咯-3-基]甲醇 CAS No. 676644-23-8](/img/structure/B2440377.png)
[1-(2-氟苯基)-2,5-二甲基-1H-吡咯-3-基]甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol is an organic compound that features a pyrrole ring substituted with a fluorophenyl group and a hydroxymethyl group
科学研究应用
质子泵抑制剂 (PPI) 和胃酸阻滞剂
- 应用: 作为一种新型的质子泵抑制剂 (PPI),该化合物有效抑制 H+, K±ATPase 质子泵。它与质子竞争结合,从而降低胃酸分泌。 伏诺普拉赞富马酸盐用于治疗与酸相关的疾病,例如胃食管反流病 (GERD) 和消化性溃疡 .
胃肠道疾病
- 应用: 伏诺普拉赞富马酸盐具有强大的胃酸阻滞特性,使其在治疗 GERD、消化性溃疡和其他与酸相关的胃肠道疾病方面具有价值。 与传统的 PPI 不同,它提供持续的胃酸抑制 .
幽门螺杆菌根除
- 应用: 伏诺普拉赞富马酸盐是根除幽门螺杆菌的联合治疗的一部分,幽门螺杆菌是一种与胃炎和消化性溃疡相关的细菌。 它通过维持低胃 pH 值来提高抗生素治疗方案的有效性 .
钾离子竞争性胃酸阻滞剂 (P-CAB)
- 应用: 伏诺普拉赞富马酸盐作为胃壁细胞中 K+ 离子通道的可逆性拮抗剂。 通过阻断钾离子流入,它抑制胃酸分泌,为传统的 PPI 提供了一种替代方案 .
抗炎作用
- 应用: 新兴研究表明,伏诺普拉赞富马酸盐除了其胃酸阻滞作用之外,可能还具有抗炎作用。 它可能在各种情况下调节免疫反应并减少炎症 .
药物相互作用研究
- 应用: 研究人员研究了伏诺普拉赞富马酸盐与其他药物的相互作用。 了解其对细胞色素 P450 酶和药物代谢的影响对于安全有效的临床使用至关重要 .
作用机制
Target of Action
It’s worth noting that both indole and pyrrolidine derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole and pyrrolidine derivatives, are known to interact with their targets through various mechanisms, often leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
Similar compounds, such as pyrrolidine derivatives, are known to have certain physicochemical parameters that can impact their bioavailability .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with a fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxymethylation: The final step involves the hydroxymethylation of the pyrrole ring, which can be achieved using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the hydroxymethyl group is reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: [1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carboxylic acid.
Reduction: [1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving pyrrole derivatives.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
相似化合物的比较
- [1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
- [1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
- [1-(2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
Comparison:
- The presence of different halogen atoms (fluorine, chlorine, bromine) in the phenyl group affects the compound’s reactivity and biological activity.
- The fluorophenyl derivative is unique due to the strong electronegativity of fluorine, which can influence the compound’s electronic properties and interactions with biological targets.
This detailed article provides a comprehensive overview of [1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-7,16H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHHPNKGIUSJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3E,5E)-1-benzyl-3,5-bis[(thiophen-2-yl)methylidene]piperidin-4-one](/img/structure/B2440294.png)




![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2440303.png)

![4-(azepane-1-sulfonyl)-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2440306.png)



![5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B2440314.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-phenoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2440315.png)

